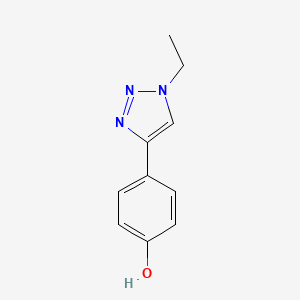![molecular formula C8H14O2S2 B6597107 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one CAS No. 91875-37-5](/img/structure/B6597107.png)
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one
Übersicht
Beschreibung
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one, more commonly known as 2-Oxo-1-pyrrolidine-sulfonate (OPSO), is a small molecule that has been gaining attention in the scientific community due to its potential applications in a variety of research areas. OPSO is an organosulfur compound that can be synthesized in a relatively straightforward manner and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been used in a variety of scientific research applications, including in the study of proteins and enzymes, drug delivery, and as a potential therapeutic agent. 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been used in the study of proteins and enzymes due to its ability to interact with and modulate the activity of proteins and enzymes. 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has also been used to study drug delivery due to its ability to form stable complexes with a variety of drugs. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been studied as a potential therapeutic agent due to its ability to modulate the activity of proteins and enzymes involved in disease processes.
Wirkmechanismus
The exact mechanism of action of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one is not yet fully understood. However, it is believed that 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one interacts with proteins and enzymes through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to form stable complexes with a variety of drugs, suggesting that it may be able to act as a drug delivery system.
Biochemical and Physiological Effects
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to have a variety of biochemical and physiological effects. In studies of proteins and enzymes, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to modulate the activity of a variety of proteins and enzymes involved in various biological processes. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in cell-based studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one in lab experiments is its relatively straightforward synthesis. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one has been shown to interact with a variety of proteins and enzymes, making it a useful tool for studying the activity of these molecules. However, there are some limitations to using 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one in lab experiments. For example, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one is relatively unstable and can degrade over time, making it difficult to store for long periods of time. Additionally, 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one can interact with a variety of drugs, making it difficult to use in experiments involving drug delivery.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one. One potential area of research is the development of more stable forms of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one for use in lab experiments. Additionally, further research into the mechanism of action of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one could lead to a better understanding of how it interacts with proteins and enzymes. Additionally, further research into the potential therapeutic applications of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one could lead to the development of new drugs and treatments for a variety of diseases. Finally, further research into the potential of 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one as a drug delivery system could lead to the development of more effective and efficient drug delivery systems.
Synthesemethoden
1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one can be synthesized from a variety of starting materials, including 2-oxopropanal, ethylsulfonylacetate, and ammonium sulfate. The first step in the synthesis is the formation of 2-oxopropanal from the reaction of ethylsulfonylacetate and ammonium sulfate in the presence of a base. This reaction produces a mixture of 2-oxopropanal and ethylsulfonylacetate, which can then be separated by distillation. The 2-oxopropanal can then be reacted with ethylsulfonylacetate in the presence of a strong base to form 1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one.
Eigenschaften
IUPAC Name |
1-[2-(2-oxopropylsulfanyl)ethylsulfanyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c1-7(9)5-11-3-4-12-6-8(2)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYYXRHNRXKKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCCSCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531566 | |
| Record name | 1,1'-(Ethane-1,2-diyldisulfanediyl)di(propan-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[(2-Oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one | |
CAS RN |
91875-37-5 | |
| Record name | 1,1'-(Ethane-1,2-diyldisulfanediyl)di(propan-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)

![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
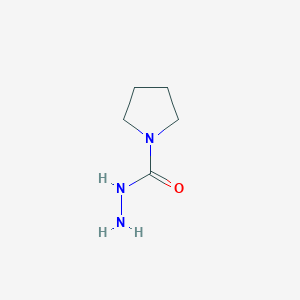
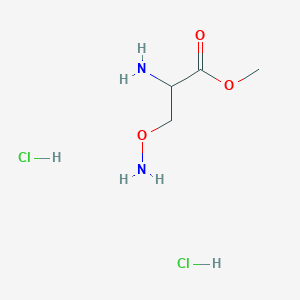
![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
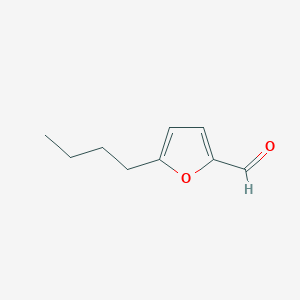
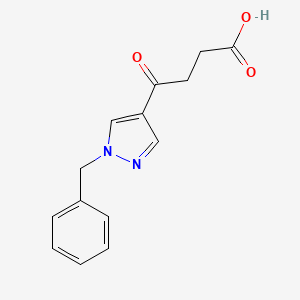
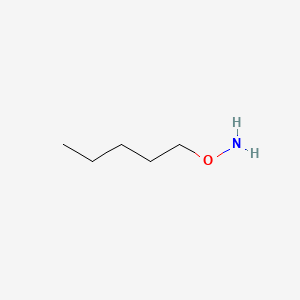

![2-chloro-N-[2-(2-chloro-N-methylacetamido)ethyl]-N-methylacetamide](/img/structure/B6597115.png)
